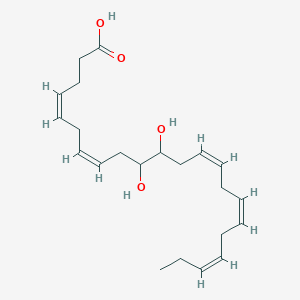

(±)10(11)-DiHDPA

Übersicht

Beschreibung

(±)10(11)-DiHDPA is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (±)10(11)-DiHDPA typically involves the following steps:

Starting Material: The synthesis begins with a suitable polyunsaturated fatty acid precursor.

Isomerization: The double bonds are introduced and positioned through isomerization reactions, often using metal catalysts under controlled conditions to ensure the formation of the desired Z-isomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the consistency and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(±)10(11)-DiHDPA undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles like halides or amines are used in the presence of suitable catalysts.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of substituted fatty acids with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Mechanisms

(±)10(11)-DiHDPA is primarily produced through the action of cytochrome P450 epoxygenases on DHA. It plays a significant role in the formation of specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation and promoting tissue repair. The biochemical pathways involving DiHDPA include:

- Conversion from DHA : DiHDPA is synthesized via enzymatic oxidation of DHA, leading to various dihydroxy metabolites that have distinct biological activities.

- Role in Inflammation : Studies indicate that DiHDPA can modulate inflammatory responses by influencing leukocyte recruitment and activation, thereby promoting the resolution phase of inflammation .

Pain Management

Recent studies have highlighted the potential of this compound in pain management. For instance, a secondary analysis of plasma lipid mediators showed that higher levels of DHA-derived oxylipins, including DiHDPA, were associated with reduced headache frequency in patients undergoing dietary interventions . This suggests a therapeutic role for DiHDPA in managing chronic pain conditions.

Cardiovascular Health

This compound has been implicated in cardiovascular health assessments. Quantification of plasma oxylipins, including DiHDPA, may assist in diagnosing and prognosing coronary artery disease (CAD). Elevated levels of specific oxylipins, including those derived from DHA, have been linked to improved cardiovascular outcomes .

Lipid Mediator Profiles

A comprehensive profiling of lipid mediators has shown significant alterations in the levels of this compound under various physiological conditions. For example:

These findings suggest that DiHDPA may serve as a biomarker for metabolic and inflammatory conditions.

Case Studies

Several case studies have explored the impact of dietary interventions on DiHDPA levels:

- Dietary Omega-3 Supplementation : A study involving omega-3 supplementation demonstrated increased levels of this compound in plasma samples, correlating with improved inflammatory markers and pain relief .

- Ischemic Injury Response : Research indicated that DiHDPA levels were significantly elevated in animal models following ischemic injury, suggesting its role in neuroprotection and recovery processes post-injury .

Wirkmechanismus

The biological effects of (±)10(11)-DiHDPA are mediated through its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in fatty acid metabolism and signaling molecules such as prostaglandins and leukotrienes.

Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

(±)10(11)-DiHDPA can be compared with other polyunsaturated fatty acids such as:

Eicosapentaenoic Acid (EPA): Similar in structure but lacks the hydroxyl groups at the 10th and 11th positions.

Docosahexaenoic Acid (DHA): Contains more double bonds and is known for its role in brain health.

Arachidonic Acid: Another polyunsaturated fatty acid involved in inflammatory responses.

The unique presence of hydroxyl groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and applications.

Biologische Aktivität

(±)10(11)-DiHDPA, a dihydroxy derivative of docosahexaenoic acid (DHA), is gaining attention for its potential biological activities, particularly in the context of inflammation and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is formed through the enzymatic conversion of DHA via lipoxygenase (LOX) pathways. It is classified as an oxylipin, a group of bioactive lipids derived from polyunsaturated fatty acids (PUFAs). Oxylipins play critical roles in various physiological processes, including inflammation, pain modulation, and cell signaling.

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Biotransformation Pathways :

Table 1: Key Findings on Biological Activity

Case Study: Neuroprotective Effects in Major Depressive Disorder

A clinical trial involving 22 patients diagnosed with major depressive disorder explored the effects of EPA and DHA supplementation on plasma oxylipins levels, including this compound. The study found that higher concentrations of these metabolites were associated with less severe depressive symptoms. This suggests that supplementation may enhance the levels of neuroprotective metabolites derived from PUFAs .

Eigenschaften

IUPAC Name |

(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZUCYZBXHOCES-UQZHZJRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that (+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (10,11-DiHDPE) levels were found to be elevated in the plasma of individuals taking celecoxib. What is the potential significance of this finding?

A1: The study suggests that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), may unintentionally stimulate other enzymatic pathways involved in arachidonic acid metabolism. [] This can lead to the increased production of metabolites like 10,11-DiHDPE, which are associated with hypertension. [] This finding highlights the complexity of arachidonic acid pathways and the potential for unintended consequences when using selective COX2 inhibitors like celecoxib. Further research is needed to fully understand the long-term implications of elevated 10,11-DiHDPE levels in individuals taking celecoxib.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.